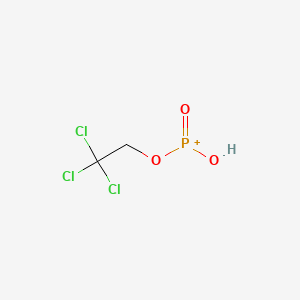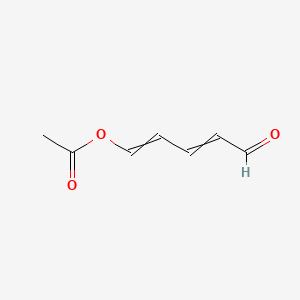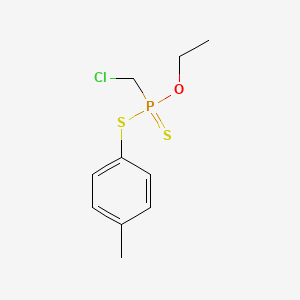
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol: is a complex organic compound with the molecular formula C17H21NO2S and a molecular weight of 303.41914 g/mol . This compound contains various functional groups, including a hydroxyl group, an aromatic hydroxyl group, a secondary alcohol, and a sulfide . It is known for its unique structure, which includes a phenylthioethyl moiety.
Métodos De Preparación
The synthesis of p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol involves multiple steps and specific reaction conditions. . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or thiols.
Substitution: The phenylthioethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol involves its interaction with specific molecular targets. The compound’s hydroxyl and sulfide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol can be compared to other similar compounds, such as:
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)amino)ethyl)benzyl alcohol: This compound has an amino group instead of a thio group, leading to different chemical properties and reactivity.
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)oxy)ethyl)benzyl alcohol: This compound has an oxy group, which affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
34920-62-2 |
|---|---|
Fórmula molecular |
C17H21NO2S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-[1-hydroxy-3-(2-phenylsulfanylethylamino)propyl]phenol |
InChI |
InChI=1S/C17H21NO2S/c19-15-8-6-14(7-9-15)17(20)10-11-18-12-13-21-16-4-2-1-3-5-16/h1-9,17-20H,10-13H2 |
Clave InChI |
GMAPGCJANWCMIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCNCCC(C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


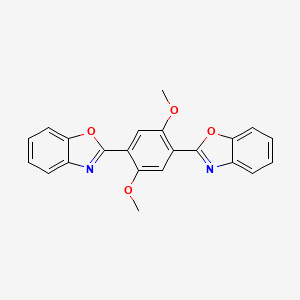

![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)


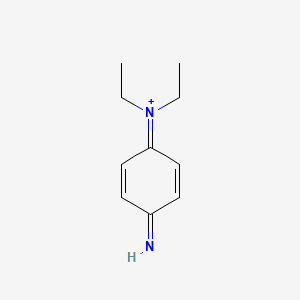
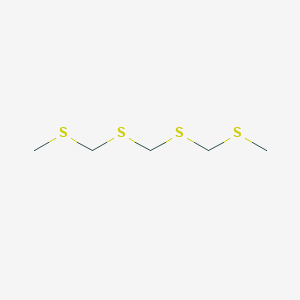
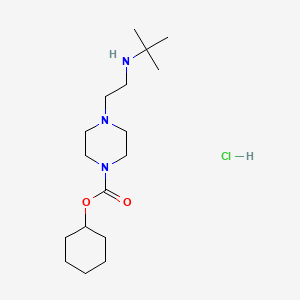

![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

